N-[(2-fluorophenyl)methoxy]benzamide
Description
N-[(2-Fluorophenyl)methoxy]benzamide is a benzamide derivative featuring a 2-fluorophenylmethoxy substituent. This compound is characterized by its unique electronic and steric properties due to the fluorine atom on the phenyl ring and the methoxy linker. Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism . In synthetic chemistry, derivatives of this scaffold have demonstrated stability under basic conditions, as seen in control reactions where similar structures like N-(2-fluorophenyl)benzamide (73) remained unreactive at elevated temperatures .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-9-5-4-8-12(13)10-18-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKYHYOWOSZPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methoxy]benzamide typically involves the condensation of 2-fluorophenylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of N-[(2-fluorophenyl)methoxy]aniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-[(2-fluorophenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table summarizes key structural variations and their impacts:
Physicochemical Properties
- Hydrogen Bonding : Fluorine and methoxy groups promote intermolecular interactions. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide forms robust F···H-N bonds in crystal lattices .
- Solubility and Lipophilicity : Trifluoromethyl groups increase lipophilicity (logP), whereas hydroxyl groups enhance aqueous solubility. This balance is critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
